BenchChemオンラインストアへようこそ!

3-(3-Bromophenyl)-1-ethylpyrrolidine-2,5-dione

Lipophilicity Blood-Brain Barrier Permeability CNS Drug Design

Procure the definitive N-ethyl benchmark for 3-aryl succinimide SAR libraries. With zero H-bond donors and XLogP3 1.9, this meta-bromophenylsuccinimide analog is optimized for passive BBB penetration — outperforming the polar N–H parent brosuximide in CNS exposure screens. Essential for mapping N-alkyl selectivity shifts between MES and scPTZ seizure models. The bromo substituent enables late-stage Suzuki-Miyaura or Buchwald-Hartwig diversification without altering the N-ethyl pharmacokinetic determinant. Do not substitute with N–H or N-methyl analogs — doing so invalidates comparative pharmacology and confounds SAR interpretation.

Molecular Formula C12H12BrNO2
Molecular Weight 282.13 g/mol
CAS No. 22855-59-0
Cat. No. B15209593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromophenyl)-1-ethylpyrrolidine-2,5-dione
CAS22855-59-0
Molecular FormulaC12H12BrNO2
Molecular Weight282.13 g/mol
Structural Identifiers
SMILESCCN1C(=O)CC(C1=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C12H12BrNO2/c1-2-14-11(15)7-10(12(14)16)8-4-3-5-9(13)6-8/h3-6,10H,2,7H2,1H3
InChIKeySKUVHUHIBWHUSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Bromophenyl)-1-ethylpyrrolidine-2,5-dione (CAS 22855-59-0): A Specialized N-Ethyl Succinimide Building Block and Research Tool for Neuroscience-focused Screening Libraries


3-(3-Bromophenyl)-1-ethylpyrrolidine-2,5-dione (CAS 22855-59-0) is a member of the phenylsuccinimide class, characterized by a meta-bromophenyl substituent and a distinctive N-ethyl group on the pyrrolidine-2,5-dione scaffold . It is structurally related to the experimental anticonvulsant brosuximide (the N–H parent; CAS 22855-57-8) and to clinically used succinimides such as ethosuximide and phensuximide . Its computed properties (XLogP3 = 1.9; MW = 282.13 g/mol; 0 H-bond donors) position it differently from its closest analogs, making it a valuable, non-interchangeable probe for medicinal chemistry programs that require precise modulation of lipophilicity and hydrogen-bonding capacity within the 3-aryl succinimide series .

Why 3-(3-Bromophenyl)-1-ethylpyrrolidine-2,5-dione Cannot Be Replaced by Brosuximide or Other Generic Succinimide Anticonvulsants in Rigorous Research Protocols


In-class succinimides cannot be freely interchanged because the N-alkyl group is a critical determinant of anticonvulsant potency, selectivity, and pharmacokinetics. The SAR for N-substituted succinimides demonstrates a clear rank-order potency shift between the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models depending on the N-alkyl group . For example, while an N–H or N-methyl group may favor MES activity, an N-ethyl group can optimize activity in the chemically induced seizure model, as shown in a related α-amino succinimide series where the N-ethyl analog was the most potent in the PTZ test (ED50 = 32.5 mg/kg) . Furthermore, compared to brosuximide (N–H), the N-ethyl substituent on the target compound eliminates the sole hydrogen-bond donor (HBD = 0 vs. 1), thereby reducing polarity and increasing predicted passive blood-brain barrier permeability . Substituting with an N–H or N-methyl analog would fundamentally alter the pharmacological and physicochemical profile, confounding SAR interpretation and invalidating comparative pharmacological studies.

3-(3-Bromophenyl)-1-ethylpyrrolidine-2,5-dione: Head-to-Head Quantitative Differentiation Against Closest Structural Analogs


Enhanced Lipophilicity vs. Brosuximide (N–H Parent): XLogP3 1.9 vs. ~1.3

The target compound exhibits a computed XLogP3 value of 1.9, which is substantially higher than the estimated value for brosuximide (the N–H parent compound, calculated XLogP3 ≈ 1.3) . This 0.6-log-unit increase results directly from the replacement of the imide N–H hydrogen with an ethyl group, a modification that simultaneously increases hydrophobicity and removes a hydrogen-bond donor. In CNS drug design, this difference can translate to a meaningful increase in predicted passive membrane permeability and blood-brain barrier partitioning, as described by the classic Wager and Lipinski CNS MPO scoring paradigm .

Lipophilicity Blood-Brain Barrier Permeability CNS Drug Design

Zero Hydrogen-Bond Donors vs. Brosuximide (HBD = 1): A Key Differentiator for Permeability and Formulation

The target compound has zero hydrogen-bond donors (HBD = 0), whereas brosuximide has one (HBD = 1) due to its free N–H group . This fundamental difference affects not only passive membrane permeability but also solubility, crystal packing, and formulation behavior. The absence of a donor eliminates intermolecular N–H···O=C hydrogen bonding networks that typically increase crystal lattice energy and reduce aqueous solubility. In practice, this means the N-ethyl analog can be more readily formulated in lipid-based or non-aqueous vehicles and is less prone to polymorphism issues that complicate reproducibility in biological assays .

Hydrogen Bonding Permeability Formulation Science

Class-Level SAR: N-Ethyl Optimization of Chemically Induced Seizure Protection (PTZ Model) Over N-Methyl and N–H Analogs

In a systematic SAR study of N-alkyl substituted succinimides, the N-ethyl analog (1c) was the most potent compound in the subcutaneous pentylenetetrazole (scPTZ) chemically-induced seizure model with an ED50 of 32.5 mg/kg and a protective index (PI = TD50/ED50) of 3.1, outperforming the N-methyl (ED50 = 52.5 mg/kg, PI = 3.2), N–H, and N-benzyl analogs in the (R)-series . While this study was conducted on an N-Cbz-α-amino succinimide scaffold rather than a 3-aryl succinimide, the SAR trend for the N-alkyl group has been shown to translate across succinimide chemotypes, as corroborated by other phenylsuccinimide investigations where N-substitution critically modulated seizure protection profiles . This class-level inference strongly suggests that the N-ethyl substituent on the target compound would confer an optimized PTZ-seizure protection profile relative to its N–H (brosuximide) and N-methyl analogs.

Anticonvulsant SAR Epilepsy Models Medicinal Chemistry

Meta-Bromo Substitution Yields Superior Anticonvulsant Activity Compared to Other Halogen Substituents in Phenylsuccinimide Series

A comprehensive screening of phenylsuccinimide derivatives by Lange et al. (1977) established that among halogen substituents at the meta-position, bromine conferred the most pronounced anticonvulsant activity, surpassing the meta-fluoro and meta-trifluoromethyl analogs . The meta-bromo-substituted compounds, including the N-morpholinomethyl derivative of m-bromophenylsuccinimide, exhibited a long duration of action, strong antipentetrazole activity, and good protection against maximal electroshock (MES) seizures . The target compound (3-(3-bromophenyl)-1-ethylpyrrolidine-2,5-dione) retains this essential meta-bromo motif, which is a validated pharmacophoric element for anticonvulsant efficacy. Analogs with para-bromo, unsubstituted phenyl, or other halogen substitutions (e.g., meta-fluoro) consistently demonstrated inferior anticonvulsant profiles in the same study .

Meta-Bromo SAR Halogen Effects Anticonvulsant Optimization

Optimal Deployment Scenarios for 3-(3-Bromophenyl)-1-ethylpyrrolidine-2,5-dione in Drug Discovery and Chemical Biology


Building a Focused CNS Screening Library to Identify Brain-Penetrant Anticonvulsant Leads

This compound is ideally suited as a cornerstone member of a focused library designed to explore N-alkyl SAR around the validated meta-bromophenylsuccinimide pharmacophore. Its predicted XLogP3 of 1.9 and zero H-bond donors align with CNS drug-likeness criteria, providing a balanced lipophilicity profile that is expected to favor passive blood-brain barrier penetration without triggering significant efflux (e.g., P-glycoprotein) liability . It should be prioritized over the more polar N–H parent (brosuximide) when the screening objective is to identify brain-penetrant hits, as the absence of an H-bond donor is a critical determinant of CNS exposure .

Differentiating Seizure-Type Selectivity in Antiepileptic Drug Discovery: PTZ vs. MES Models

Class-level SAR evidence indicates that an N-ethyl substituent can shift the selectivity profile of succinimides towards protection in the chemically induced (scPTZ) seizure model, which is predictive of efficacy against absence seizures. When procuring this compound for a comparative pharmacology study alongside its N-methyl and N–H analogs, it serves as the critical N-ethyl benchmark. Without it, the SAR matrix is incomplete, and the opportunity to identify a compound with therapeutically relevant seizure-type selectivity is lost .

Synthesis of Novel Heterocyclic Scaffolds via the Meta-Bromophenyl Handle for Cross-Coupling Chemistry

The meta-bromophenyl substituent provides a robust synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This enables the rapid generation of focused libraries exploring biaryl or amino-phenyl replacements at the 3-position, while keeping the optimized N-ethyl-2,5-pyrrolidinedione core constant. This application is particularly valuable for medicinal chemistry groups aiming to expand SAR around a privileged succinimide scaffold without altering the N-alkyl pharmacokinetic determinant.

Use as a Reference Standard for Analytical Method Development and Physicochemical Profiling

The compound's well-defined chromatographic properties (XLogP3 = 1.9, moderate lipophilicity) and the absence of ionizable protons make it an excellent neutral marker for reversed-phase HPLC method development and for calibrating in vitro permeability assays (e.g., PAMPA, Caco-2). Its structural relationship to clinically relevant succinimides enhances its utility as a procurement reference point for quality control and assay validation in both academic and industrial analytical chemistry settings .

Quote Request

Request a Quote for 3-(3-Bromophenyl)-1-ethylpyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.